molecular formula C27H28FN3O2 B11460751 7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11460751
M. Wt: 445.5 g/mol
InChI Key: TUEPYQKXINFLAE-UHFFFAOYSA-N
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Description

7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core with various substituents such as ethyl, fluorophenyl, methoxymethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The ethyl, fluorophenyl, methoxymethyl, and methoxyphenyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides, aryl halides, and methoxy compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the availability of high-purity reagents, and implementing efficient purification processes. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethyl-5-(4-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
  • 7-Ethyl-5-(4-bromophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Uniqueness

The uniqueness of 7-Ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain biological targets compared to its chlorophenyl or bromophenyl analogs.

Properties

Molecular Formula

C27H28FN3O2

Molecular Weight

445.5 g/mol

IUPAC Name

7-ethyl-5-(4-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C27H28FN3O2/c1-4-17-5-14-24-22(15-17)26(19-6-10-20(28)11-7-19)29-27-25(23(16-32-2)30-31(24)27)18-8-12-21(33-3)13-9-18/h6-13,17H,4-5,14-16H2,1-3H3

InChI Key

TUEPYQKXINFLAE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F

Origin of Product

United States

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